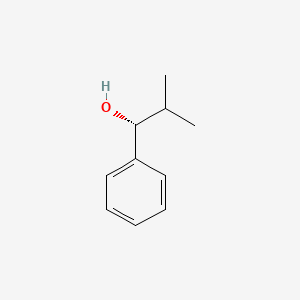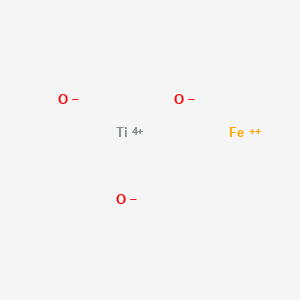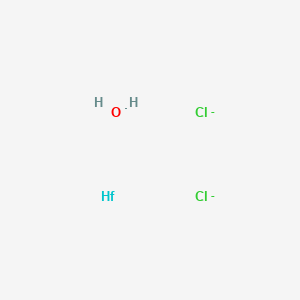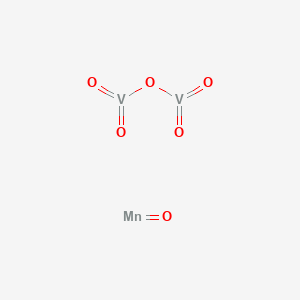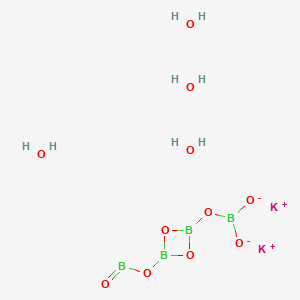
磷酸镍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NICKEL PHOSPHATE is a useful research compound. Its molecular formula is H14Ni3O15P2 and its molecular weight is 492.13. The purity is usually 95%.
BenchChem offers high-quality NICKEL PHOSPHATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NICKEL PHOSPHATE including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电催化反应
磷酸镍用于各种电催化反应 {svg_1}. 纯相磷化镍的合成由于其在不同电催化反应中的广泛应用而引起了极大的兴趣 {svg_2}. 在任一磷化镍相中掺杂 5% 的 Cu 或 Mn 会产生混合相 (Ni 2 P/Ni 5 P 4) {svg_3}.
储能
磷化镍用于储能 {svg_4}. 由于其在储能方面的应用,它引起了材料科学家的兴趣 {svg_5}.
能源生产
磷化镍也用于能源生产 {svg_6}. 由于其在能源生产方面的应用,它引起了材料科学家的兴趣 {svg_7}.
生物传感
磷化镍用于生物传感 {svg_8}. 由于其在生物传感方面的应用,它引起了材料科学家的兴趣 {svg_9}.
催化回收
磷酸镍用于催化回收 {svg_10}. 由于其在催化回收方面的应用,它引起了材料科学家的兴趣 {svg_11}.
化学镀
镍-磷/硼 (Ni-P/B) 化学镀已广泛用于改善各种工业应用中的物理和机械性能,包括汽车、航空航天、化工加工、食品、石油和天然气、电子、纺织和印刷行业 {svg_12} {svg_13}.
作用机制
Target of Action
Nickel phosphate, with its unique electronic structure and chemical stability, primarily targets electrocatalytic reactions . It is synthesized in various compositions, making it highly attractive for a wide range of applications . The primary targets of nickel phosphate are the reactions that evolve hydrogen and oxygen, commonly known as water splitting .
Mode of Action
Nickel phosphate interacts with its targets through a series of complex reactions. Advanced analytic tools combined with theoretical calculations reveal that upon heating, nickel ions are dissolved and coordinated by triphenylphosphine (PPh3), enabling the synthesis of fine-tuned particles, with nickel phosphide phases ranging from Ni3P to Ni2P . This interaction results in changes in the phase composition of the nickel phosphide, which can range from Ni3P to Ni2P .
Biochemical Pathways
Nickel phosphate affects various biochemical pathways. For instance, it has been found to alter the expression of genes involved in carbon/nitrogen metabolism pathways . Additionally, nickel resistance mechanisms in yeasts and other fungi may involve inactivation of nickel toxicity by the production of extracellular nickel-chelating substances such as glutathione .
Pharmacokinetics
It’s worth noting that nickel nanoparticles have been investigated for their superior ferromagnetic properties, high coercive forces, and chemical stability . These properties could potentially impact the bioavailability of nickel phosphate, but more research is needed in this area.
Result of Action
The result of nickel phosphate’s action is primarily observed in its catalytic activity. For instance, nickel phosphide phases ranging from Ni3P to Ni2P have shown clear composition-activity trends as electrocatalysts for the hydrogen evolution reaction in acidic media and as anode materials in Li-ion batteries . Moreover, nickel phosphate has been found to exhibit high deoxygenation activity, facilitating the integrated catalytic upgradation and pyrolysis of palm kernel shells .
Action Environment
The action of nickel phosphate can be influenced by various environmental factors. For instance, the doping of 5% Cu or Mn in either of the nickel phosphide phases yielded a mixture of phases (Ni2P/Ni5P4). Increasing the cu or mn content to 10% resulted in the complete transformation of phase, ie, from Ni2P to pure Ni5P4 and vice versa . This suggests that the presence of certain elements in the environment can significantly influence the action, efficacy, and stability of nickel phosphate.
安全和危害
未来方向
The appetite for reactions involving PH3 has grown in the past few years. This is due to the ability to generate PH3 cleanly and safely via digestion of cheap metal phosphides with acids . Nickel phosphide exists in various compositions, and the synthesis of pure-phase nickel phosphides is of immense interest due to their wide scale applications in different electrocatalytic reactions .
生化分析
Biochemical Properties
Nickel Phosphate may interact with various enzymes, proteins, and other biomolecules. For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions
Cellular Effects
Nickel-induced toxicity responses have been observed in human epithelial cells . These responses involve changes in the expression and phosphorylation status of critical biochemical pathway regulators .
Molecular Mechanism
It is known that nickel ions can disrupt protein responses and protein response-based biochemical pathways
Metabolic Pathways
Nickel ions are known to be essential cofactors for a variety of enzymes
属性
| { "Design of the Synthesis Pathway": "The synthesis of nickel phosphate can be achieved through precipitation method using nickel nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Nickel nitrate", "Sodium phosphate"], "Reaction": [ "Dissolve nickel nitrate in water to form a solution.", "Dissolve sodium phosphate in water to form a separate solution.", "Mix the two solutions together slowly while stirring continuously.", "A white precipitate of nickel phosphate will form.", "Collect the precipitate through filtration.", "Wash the precipitate with water to remove any impurities.", "Dry the final product at a low temperature." ] } | |
CAS 编号 |
14396-43-1 |
分子式 |
H14Ni3O15P2 |
分子量 |
492.13 |
产品来源 |
United States |
Q1: What are the different morphologies of nickel phosphate reported in the literature?
A1: Researchers have successfully synthesized nickel phosphate in various morphologies, including microflower structures [], hierarchically mesoporous rods [], nanotubes [, ], nanoparticles [], lamination structures with ultrathin nanosheets [], and even 3D nano-ice creams []. The morphology significantly influences its properties and applications.
Q2: How does the synthesis method influence the structure of nickel phosphate?
A2: Different synthesis techniques, such as hydrothermal methods [, , , ], precipitation methods [, ], and sonochemical methods [, ], impact the final structure and properties of nickel phosphate. For example, microwave-assisted hydrothermal synthesis allows for faster reaction rates and can significantly reduce synthesis time compared to conventional hydrothermal methods [].
Q3: Is nickel phosphate stable under various conditions?
A3: The stability of nickel phosphate depends on its specific form and the surrounding environment. Studies have investigated its performance under acidic and basic conditions [, , ], as well as its thermal stability [, , ]. Doping with other elements like iron [] or cerium [] has been explored to enhance its stability and resistance to acid and base degradation.
Q4: What are the prominent catalytic applications of nickel phosphate?
A4: Nickel phosphate exhibits promising catalytic activity in various reactions. It has shown potential as a catalyst for:
- Electrochemical water oxidation: Iron-doped nickel phosphate on nickel foam demonstrates high activity for oxygen evolution reaction (OER) in alkaline solutions []. Doped lithium nickel phosphates have also been explored as catalysts for WOR [].
- Methanol oxidation: Nickel phosphide/graphene nanomaterials, derived from nickel phosphate precursors, demonstrate high activity for methanol oxidation [].
- Hydrogen evolution: Platinum-decorated nickel pyrophosphate, synthesized from nickel phosphate, displays excellent electrocatalytic performance for the hydrogen evolution reaction (HER) in acidic solutions [].
- Other reactions: Nickel phosphate nanotubes exhibit catalytic activity in the isomerization of epoxy propane [] and mesoporous nickel phosphate shows promise for glycerol conversion to acrolein [].
Q5: How does the structure of nickel phosphate affect its catalytic properties?
A5: The structure of nickel phosphate significantly influences its catalytic behavior. For instance, nanoporous nickel phosphate, such as VSB-5, exhibits shape selectivity and high catalytic activity due to the presence of catalytically active nickel centers dispersed within its porous channels []. Additionally, the presence of specific facets, defects, and surface area can also impact its catalytic performance.
Q6: Have computational methods been employed to study nickel phosphate?
A6: Yes, computational studies have provided insights into the electronic properties of different polymorphs of sodium nickel phosphate (NaNiPO4) like triphylite and maricite []. Density functional theory (DFT) calculations can predict the electrochemical behavior and stability of these materials, aiding in the design of improved energy storage devices.
Q7: How do modifications to the nickel phosphate structure affect its activity?
A7: Structural modifications significantly impact the properties and performance of nickel phosphate. For instance:
- Doping: Incorporating elements like iron into the nickel phosphate lattice can enhance its catalytic activity towards the oxygen evolution reaction []. Similarly, doping lithium nickel phosphate with calcium, magnesium, or yttrium can influence its catalytic behavior in water oxidation [].
- Morphology control: Nickel phosphate nanotubes show different catalytic activities and selectivities compared to their bulk counterparts in the isomerization of epoxy propane [].
- Surface modifications: Treating nanoporous VSB-5 nickel phosphate with NaOH generates active Ni(OH)2 species within its pores, significantly enhancing its catalytic activity for alcohol oxidation [].
Q8: What are some promising applications of nickel phosphate in energy storage?
A8: Nickel phosphate materials show significant potential for application in supercapacitors [, , , ]. Their high specific capacitance, good rate capability, and long cycle life make them attractive electrode materials for high-performance energy storage devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)


